2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-ethylphenyl)acetamide
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Overview
Description
The compound contains several structural components, including a 1,3-benzodioxol-5-yl group, a 1,2,4-oxadiazol-5-yl group, a 1H-pyrrol-1-yl group, and a 2-ethylphenyl group . These groups are common in various organic compounds and can contribute to the compound’s overall properties.
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like X-ray crystallography , NMR spectroscopy , or computational chemistry. Unfortunately, without specific data for this compound, a detailed molecular structure analysis isn’t possible.Scientific Research Applications
Drug-likeness and Microbial Investigation
Research has focused on synthesizing compounds with the inclusion of benzodioxol, oxadiazol, and pyrrol entities, which have been evaluated for their drug-likeness properties and in vitro antimicrobial activities. These compounds have shown good to moderate activity against various bacterial and fungal strains, indicating their potential as antimycobacterial, antifungal, and antibacterial agents. The studies employ in silico ADME prediction to assess drug-likeness, highlighting the compounds' excellent properties suitable for further drug development (Pandya, Dave, Patel, & Desai, 2019).
Kinase Inhibitory and Anticancer Activities
Another application is in the domain of kinase inhibitory and anticancer activities, where compounds similar in structure have been synthesized and evaluated for their efficacy in inhibiting Src kinase and their potential as anticancer agents. These studies have found specific derivatives to show significant inhibition of cell proliferation in various cancer cell lines, offering a foundation for the development of new therapeutic agents targeting cancer (Fallah-Tafti, Foroumadi, Tiwari, Shirazi, Hangauer, Bu, Akbarzadeh, Parang, & Shafiee, 2011).
Antitumor Activity
The exploration of novel acetamide, pyrrole, pyrrolopyrimidine, thiocyanate, hydrazone, pyrazole, isothiocyanate, and thiophene derivatives has been conducted with the aim to evaluate their antitumor activities. Certain derivatives have demonstrated effectiveness surpassing that of reference drugs, signifying their potential in antitumor therapy (Alqasoumi, Ghorab, Ismail, Abdel-Gawad, El-Gaby, & Aly, 2009).
Insecticidal Assessment
Research into heterocycles incorporating thiadiazole moieties against agricultural pests, specifically the cotton leafworm Spodoptera littoralis, has led to the synthesis of innovative compounds. These efforts aim to develop safer, more effective insecticidal agents, addressing the need for agricultural pest control with minimal environmental impact (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Mechanism of Action
Properties
IUPAC Name |
2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(2-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4/c1-2-15-6-3-4-7-17(15)24-21(28)13-27-11-5-8-18(27)23-25-22(26-31-23)16-9-10-19-20(12-16)30-14-29-19/h3-12H,2,13-14H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGUNTIRBKAMIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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